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Compound of Interest

Compound Name:
6-Chloro-3-methoxy-2-

nitropyridine

CAS No.: 1616526-81-8

Cat. No.: B1404804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Chloro-3-methoxy-2-
nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and synthetic

organic chemistry. This document delves into its chemical identity, physicochemical properties,

potential synthetic pathways, reactivity, and safety considerations, offering a foundational

resource for its application in research and development.

Chemical Identity and Physicochemical Properties
6-Chloro-3-methoxy-2-nitropyridine is a distinct isomer within the chloromethoxynitropyridine

family. Precise identification is crucial to avoid confusion with its isomers, such as 6-chloro-2-

methoxy-3-nitropyridine.

Table 1: Chemical Identifiers for 6-Chloro-3-methoxy-2-nitropyridine

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1404804?utm_src=pdf-interest
https://www.benchchem.com/product/b1404804?utm_src=pdf-body
https://www.benchchem.com/product/b1404804?utm_src=pdf-body
https://www.benchchem.com/product/b1404804?utm_src=pdf-body
https://www.benchchem.com/product/b1404804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name
6-chloro-3-methoxy-2-

nitropyridine
J&K Scientific[1]

CAS Number 1616526-81-8 J&K Scientific[1]

Molecular Formula C₆H₅ClN₂O₃ J&K Scientific[1]

InChIKey
BSAKOOHPKGWCJR-

UHFFFAOYSA-N
J&K Scientific[1]

The physicochemical properties of a compound are fundamental to designing experimental

protocols and predicting its behavior in various systems. While extensive experimental data for

this specific isomer is not widely published, predicted values from computational models

provide a useful starting point.

Table 2: Predicted Physicochemical Properties of 6-Chloro-3-methoxy-2-nitropyridine

Property Predicted Value

Molecular Weight 188.57 g/mol

Boiling Point 334.9 ± 37.0 °C

Density 1.445 ± 0.06 g/cm³

pKa -13.33 ± 0.10

Appearance Light yellow to yellow solid

Note: These properties are predicted and should be confirmed by experimental analysis.

Synthesis Strategies: A Proposed Pathway
A definitive, published synthesis protocol for 6-chloro-3-methoxy-2-nitropyridine is not readily

available in the current body of scientific literature. However, by analyzing the synthesis of

structurally related compounds, a plausible and logical synthetic route can be proposed. This

proposed pathway begins with the readily available starting material, 2,6-dichloropyridine.
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The foundational logic for this multi-step synthesis is the regioselective introduction of the nitro

and methoxy groups onto the pyridine core, leveraging the directing effects of the existing

substituents at each stage.

2,6-Dichloropyridine

2,6-Dichloro-3-nitropyridine

 Nitration 
 (HNO₃, H₂SO₄)

6-Chloro-3-methoxy-2-nitropyridine

 Regioselective Methoxylation 
 (NaOCH₃, MeOH)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 6-Chloro-3-methoxy-2-nitropyridine.

Step 1: Nitration of 2,6-Dichloropyridine
The initial and critical step is the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-

nitropyridine. This reaction is a well-established electrophilic aromatic substitution. The

presence of the two electron-withdrawing chlorine atoms deactivates the pyridine ring,

necessitating strong nitrating conditions. The nitro group is directed to the 3-position, which is

the least deactivated position.

Experimental Protocol (Adapted from similar syntheses):

To a stirred solution of concentrated sulfuric acid, slowly add 2,6-dichloropyridine at a

controlled temperature (e.g., 20-25 °C).[2][3]
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Carefully add a nitrating agent, such as a mixture of concentrated nitric acid and oleum or

potassium nitrate, while maintaining a low temperature to control the exothermic reaction.[3]

[4]

After the addition is complete, the reaction mixture is typically heated (e.g., to 100-120 °C)

for several hours to drive the reaction to completion.[3]

Upon completion, the reaction mixture is cooled and carefully quenched by pouring it onto

ice water, which precipitates the product.[2][3]

The solid 2,6-dichloro-3-nitropyridine is then collected by filtration, washed with water to

remove residual acid, and dried.

Causality Behind Experimental Choices:

Strong Acid Medium: The use of concentrated sulfuric acid protonates the pyridine nitrogen,

further deactivating the ring. It also serves as a solvent and a dehydrating agent.

Controlled Temperature: The initial addition is performed at a low temperature to manage the

exothermicity of mixing strong acids. The subsequent heating provides the necessary

activation energy for the nitration of the deactivated ring.

Quenching in Ice Water: This procedure serves to both stop the reaction and precipitate the

organic product, which has low solubility in aqueous media, while the inorganic acids remain

in solution.

Step 2: Regioselective Methoxylation
The second proposed step involves the nucleophilic aromatic substitution (SNAr) of one of the

chlorine atoms in 2,6-dichloro-3-nitropyridine with a methoxy group. The key to obtaining the

desired isomer is the regioselectivity of this reaction.

The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro

group. In 2,6-dichloro-3-nitropyridine, the chlorine atom at the 2-position is ortho to the nitro

group, while the chlorine at the 6-position is para to the nitro group. Both positions are

activated. However, the position ortho to the nitro group (C2) is generally more activated due to
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the strong electron-withdrawing inductive and resonance effects of the adjacent nitro group.

This would typically favor the formation of 2-methoxy-6-chloro-3-nitropyridine.

To achieve the synthesis of 6-chloro-3-methoxy-2-nitropyridine, a different starting material

or a synthetic route that allows for the introduction of the methoxy group at the 3-position would

be necessary. An alternative, though less direct, approach might involve the synthesis of a 3-

hydroxy-2-nitropyridine derivative followed by methylation. However, without specific literature

precedence for this isomer, this remains a theoretical consideration.

The synthesis of a related compound, 2-amino-6-methoxy-3-nitropyridine, proceeds via the

methoxylation of 2-amino-6-chloro-3-nitropyridine.[5] In this case, the amino group at the 2-

position directs the substitution of the chloro group at the 6-position. This highlights the

importance of the directing effects of substituents in determining the outcome of nucleophilic

aromatic substitution on the pyridine ring.

Chemical Reactivity and Potential Applications
The reactivity of 6-chloro-3-methoxy-2-nitropyridine is dictated by the interplay of its

functional groups on the electron-deficient pyridine ring.

6-Chloro-3-methoxy-2-nitropyridine

Nucleophilic Aromatic Substitution 
 (at C6)

 Reaction with 
 Nucleophiles (e.g., amines, thiols)

Reduction of Nitro Group

 Reduction (e.g., H₂, Pd/C; Fe, HCl)

Further Derivatization

Click to download full resolution via product page

Caption: Key reaction sites on 6-Chloro-3-methoxy-2-nitropyridine.
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Nucleophilic Aromatic Substitution
The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution

(SNAr) by the electron-withdrawing effects of the ring nitrogen and the nitro group.[6] This

makes it a valuable site for introducing a variety of functional groups.

Potential Reactions:

Amination: Reaction with primary or secondary amines can introduce substituted amino

groups, a common strategy in the synthesis of bioactive molecules.

Thiolation: Reaction with thiols can be used to introduce sulfur-containing moieties.

Cross-Coupling Reactions: The chloro group can potentially participate in various palladium-

catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon

or carbon-nitrogen bonds, further diversifying the molecular scaffold.

Reduction of the Nitro Group
The nitro group at the 2-position can be readily reduced to an amino group using standard

methodologies, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid

combinations (e.g., Fe or Sn in the presence of HCl).[5] The resulting 2-amino-6-chloro-3-

methoxypyridine is a versatile intermediate, with the amino group providing a handle for a wide

range of further chemical transformations, including diazotization and amide bond formation.

Applications in Medicinal Chemistry
While specific biological activities of 6-chloro-3-methoxy-2-nitropyridine are not extensively

documented, substituted nitropyridines are a well-established class of compounds in drug

discovery.[7] The pyridine scaffold is a common feature in many FDA-approved drugs.

The functional groups present in 6-chloro-3-methoxy-2-nitropyridine make it an attractive

building block for the synthesis of compound libraries for screening against various biological

targets. The ability to selectively modify the molecule at the 6-position (via SNAr) and the 2-

position (after reduction of the nitro group) allows for the systematic exploration of the

structure-activity relationship (SAR) of novel chemical entities.
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Safety and Handling
Detailed toxicological data for 6-chloro-3-methoxy-2-nitropyridine is not available. Therefore,

it is imperative to handle this compound with the utmost care, treating it as a potentially

hazardous substance. The safety precautions should be based on the known hazards of

structurally related compounds, such as other chloronitropyridines.

General Handling Precautions:

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-

resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8][9][10]

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust or vapors.[8][10]

Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the

affected area immediately and thoroughly with water.[8][9]

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.[8]

Table 3: GHS Hazard Classifications for a Structurally Similar Compound (6-chloro-2-methoxy-

3-nitropyridine)

Hazard Statement Classification

H302 Harmful if swallowed

H315 Causes skin irritation

H319 Causes serious eye irritation

H335 May cause respiratory irritation

Source: PubChem CID 10797703[11] Disclaimer: These classifications are for a related isomer

and should be used as a precautionary guide only. A substance-specific risk assessment
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should be conducted before handling 6-chloro-3-methoxy-2-nitropyridine.

Disposal:

Dispose of this chemical and its container in accordance with local, regional, and national

regulations. Waste material should be treated as hazardous chemical waste.

Conclusion
6-Chloro-3-methoxy-2-nitropyridine is a synthetically interesting molecule with potential as a

versatile building block in medicinal chemistry and materials science. While detailed

experimental data for this specific isomer is currently limited, this guide provides a

comprehensive overview based on its chemical structure and the known chemistry of related

compounds. The proposed synthetic pathway offers a logical starting point for its preparation,

and the discussion of its reactivity highlights its potential for the creation of diverse molecular

architectures. As with any chemical, it is crucial to handle 6-chloro-3-methoxy-2-nitropyridine
with appropriate safety precautions until more specific toxicological data becomes available.

This guide serves as a foundational resource to stimulate further research and application of

this promising chemical entity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1404804?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1404804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

